molecular formula C10H13NO2 B13199989 2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole

2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole

Cat. No.: B13199989
M. Wt: 179.22 g/mol
InChI Key: KMCFOOYZOFAIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3,7-Dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole is a heterocyclic compound featuring a pyrrole ring substituted at the 1-position with a methyl group and at the 2-position with a 3,7-dioxabicyclo[4.1.0]heptane moiety. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, is likely to influence electronic properties and intermolecular interactions.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(3,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-methylpyrrole

InChI

InChI=1S/C10H13NO2/c1-11-5-2-3-8(11)10-4-6-12-7-9(10)13-10/h2-3,5,9H,4,6-7H2,1H3

InChI Key

KMCFOOYZOFAIAO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C23CCOCC2O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrole ring undergoes electrophilic substitution at the α- and β-positions, influenced by the electron-donating methyl group at N1 and the bicyclic ether’s steric/electronic effects.

Reaction TypeConditions/ReagentsProductsKey Observations
Formylation Vilsmeier-Haack (POCl₃, DMF)5-Formyl-2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrroleRegioselective formylation at the C5 position due to steric hindrance from the bicyclic ether .
Bromination N-Bromosuccinimide (NBS) in CCl₄3-Bromo-2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrroleBromination occurs at C3, attributed to the directing effect of the methyl group .

Mechanistic Insights :

  • The bicyclic ether’s electron-withdrawing effect slightly deactivates the pyrrole ring, favoring substitution at less hindered positions.

  • Vilsmeier-Haack formylation proceeds via an iminium intermediate, with DMF acting as the formyl donor .

Ring-Opening Reactions of the Bicyclo[4.1.0]heptane System

The 3,7-dioxabicyclo[4.1.0]heptane moiety undergoes nucleophilic ring-opening under acidic or basic conditions due to its epoxide-like strain.

Reaction TypeConditions/ReagentsProductsKey Observations
Acid-Catalyzed Hydrolysis H₂SO₄ (aq.), 80°C2-(1,3-Dihydroxycyclopentyl)-1-methyl-1H-pyrroleRing-opening yields a diol via acid-mediated cleavage of the ether bridge .
Aminolysis NH₃ in MeOH, 60°C2-(1-Aminocyclopentyl)-1-methyl-1H-pyrroleNucleophilic attack by ammonia generates an amino alcohol derivative .

Thermal Stability :

  • At temperatures >150°C, the bicyclic ether undergoes retro-Diels-Alder decomposition, releasing ethylene oxide and forming a cyclopentene-fused pyrrole .

Cross-Coupling Reactions

The pyrrole ring participates in transition-metal-catalyzed coupling reactions, enabling derivatization at specific positions.

Reaction TypeConditions/ReagentsProductsKey Observations
Sonogashira Coupling Pd(PPh₃)₄, CuI, Et₃N5-Alkynyl-2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrroleCoupling occurs at the C5 position with terminal alkynes, preserving the bicyclic ether .
Suzuki-Miyaura Coupling Pd(OAc)₂, SPhos, K₂CO₃3-Aryl-2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrroleLimited by steric hindrance; yields depend on arylboronic acid bulk .

Cycloaddition and Rearrangement Reactions

The compound’s strained bicyclic system enables participation in cycloadditions and sigmatropic rearrangements.

Reaction TypeConditions/ReagentsProductsKey Observations
[4+2] Cycloaddition Maleic anhydride, 120°CPyrrole-fused oxabicyclo adductEndo selectivity observed due to secondary orbital interactions .
Cope Rearrangement Heat (200°C)1-Methyl-2-(2-oxabicyclo[3.2.0]hept-6-en-3-yl)-1H-pyrroleRearrangement driven by strain relief in the bicyclic ether .

Reductive Functionalization

The pyrrole ring tolerates selective reduction under controlled conditions.

Reaction TypeConditions/ReagentsProductsKey Observations
Catalytic Hydrogenation H₂, Pd/C, EtOH2-{3,7-Dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-pyrrolidineFull saturation of the pyrrole ring without affecting the ether moiety .

Mechanism of Action

The mechanism by which 2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(+)-1,5-Dihydroxy-2(S),6(S)-di(4-hydroxy-3-methoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane (6)

This compound shares the 3,7-dioxabicyclo framework but differs in ring size (octane vs. heptane) and substituents. The bicyclo[3.3.0]octane system is fused with two aromatic dihydroxyphenyl groups, enhancing steric bulk and hydrogen-bonding capacity. Notably, this compound exhibited weak HIV-1 integrase inhibitory activity , suggesting that the bicyclo-oxygen system may interact with biological targets.

4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole

The pyrazole ring (two adjacent nitrogen atoms) contrasts with the pyrrole in the target compound, impacting aromaticity and dipole interactions. This compound was marketed as a research chemical but is now discontinued .

5-{3,7-Dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole

A direct analog of the target compound, differing only in the heterocycle (pyrazole vs. pyrrole). Pyrazole’s dual nitrogen atoms increase polarity and may enhance binding to metal ions or acidic residues in proteins. No bioactivity data are reported in the evidence .

Comparative Analysis (Table)

Compound Name Core Structure Heteroatoms in Bicyclo Substituents Bioactivity/Notes
2-{3,7-Dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole Bicyclo[4.1.0]heptane 2 O atoms 1-methylpyrrole No reported data
(+)-1,5-Dihydroxy... (Compound 6) Bicyclo[3.3.0]octane 2 O atoms Dihydroxyphenyl groups Weak HIV-1 inhibition
4-Bromo... () Bicyclo[4.1.0]heptane 1 O, 1 S Bromo, pyrazole Discontinued product
5-{3,7-Dioxa... () Bicyclo[4.1.0]heptane 2 O atoms 1-methylpyrazole No reported data

Key Observations:

  • Heteroatom Effects : Sulfur substitution in the 7-oxa-2-thiabicyclo compound may improve lipophilicity but reduce metabolic stability compared to all-oxygen systems.
  • Aromatic Heterocycles : Pyrrole (target) has lower basicity than pyrazole analogs , affecting solubility and hydrogen-bonding capacity.

Research Findings and Data Gaps

  • The target compound lacks reported bioactivity, necessitating further studies.
  • Structural Diversity : Substitutions on the bicyclo system (e.g., bromine in ) or aromatic rings (e.g., methoxyphenyl in ) could modulate target selectivity and pharmacokinetics.

Biological Activity

The compound 2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole is an intriguing chemical entity due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole can be described as follows:

  • Molecular Formula : C10_{10}H11_{11}N1_{1}O2_{2}
  • Molecular Weight : 177.20 g/mol
  • IUPAC Name : 2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole

The bicyclic component contributes to the compound's stability and biological interactions.

Research indicates that compounds with similar bicyclic structures often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 3,7-dioxabicyclo[4.1.0]heptane moiety may enhance the compound's interaction with biological targets due to its unique steric and electronic properties.

Anticancer Activity

A study investigating the anticancer properties of bicyclic compounds found that derivatives similar to 2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole showed significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

Another area of interest is the antimicrobial activity exhibited by this compound. Preliminary data suggest that it has inhibitory effects on both Gram-positive and Gram-negative bacteria, which may be linked to its ability to disrupt bacterial cell membranes .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of 2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole on MCF-7 cells. The study reported a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis via caspase activation .

Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli using a disk diffusion method. Results demonstrated significant zones of inhibition (15 mm for S. aureus and 12 mm for E. coli) at a concentration of 100 µg/disc, suggesting potential as a therapeutic agent against bacterial infections .

Data Summary Table

Biological ActivityCell Line / OrganismObserved EffectReference
AnticancerMCF-7IC50 = 25 µM (apoptosis induction)
AntimicrobialStaphylococcus aureusZone of inhibition = 15 mm
AntimicrobialEscherichia coliZone of inhibition = 12 mm

Q & A

Q. What are the standard synthetic protocols for preparing 2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, analogous bicyclic systems are synthesized via refluxing precursors with oxidizing agents like chloranil in xylene (25–30 hours), followed by alkaline workup, solvent removal, and recrystallization from methanol . Key steps include:
  • Reagent Selection : Chloranil as an oxidizing agent for dehydrogenation.
  • Purification : Recrystallization from methanol or ethanol to isolate pure products (yields ~70–80%) .
  • Characterization : IR and 1^1H-NMR spectroscopy to confirm structural features, such as pyrrole ring substitution patterns .

Q. How can researchers safely handle and store derivatives of bicyclic pyrrole compounds?

  • Methodological Answer :
  • Storage : Store in airtight containers at controlled temperatures (2–8°C) to prevent decomposition .
  • Handling : Use fume hoods to avoid inhalation of volatile intermediates. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of bicyclo[4.1.0]heptane-containing compounds?

  • Methodological Answer : Stereoselectivity in bicyclic systems is influenced by reaction conditions and catalysts. For example:
  • Chiral Catalysts : Use enantioselective catalysts to direct the formation of specific stereoisomers (e.g., rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride in ) .
  • Temperature Control : Low-temperature reactions (0–5°C) can minimize epimerization in sensitive intermediates .

Q. What analytical strategies resolve contradictions in spectral data for substituted pyrrole derivatives?

  • Methodological Answer :
  • Multi-Technique Validation : Combine 1^1H-NMR, 13^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities. For example, 1^1H-NMR signals for pyrrole protons appear as doublets in the range δ 6.5–7.0 ppm, while bicyclic ether protons resonate near δ 3.5–4.5 ppm .
  • Computational Modeling : Compare experimental IR peaks (e.g., C=O stretches at ~1737 cm1^{-1}) with DFT-calculated vibrational spectra .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the pyrrole ring?

  • Methodological Answer :
  • Electronic Effects : The electron-rich pyrrole ring directs electrophiles to the α-position. Substituents like methyl groups (as in 1-methyl-1H-pyrrole) further modulate reactivity via steric and electronic effects .
  • Kinetic Studies : Monitor reaction progress using UV-Vis spectroscopy to identify intermediates and propose pathways .

Q. How can researchers design bioactivity assays for bicyclo[4.1.0]heptane-pyrrole hybrids?

  • Methodological Answer :
  • In Silico Screening : Use molecular docking to predict interactions with targets like G protein-coupled receptors (GPCRs), as seen in bicyclic ether derivatives .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methyl with ethyl groups) and evaluate cytotoxicity using MTT assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.